2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate is an amine-reactive ester . It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . The formal name of this compound is 1-pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C24H19NO4 . The InChi Code is InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.4 . It is a solid at room temperature . It is soluble in DMF (15 mg/ml) and DMSO (5 mg/ml) . The maximum absorption wavelengths (λmax) are 234, 243, 265, 276, 326, 342 nm .Scientific Research Applications
Spin-Transition Properties of Pyrene-Decorated Complexes : González-Prieto et al. (2011) studied the influence of pyrene substitution on the spin-transition behavior of Fe(II) complexes. They found that the nature of pyrene substitution significantly affects the spin-transition properties of these complexes (González-Prieto et al., 2011).
Anticonvulsant Applications : Kamiński et al. (2015) synthesized a library of compounds, including derivatives of 2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, as potential new hybrid anticonvulsant agents. These compounds showed promise in preliminary pharmacological screenings (Kamiński et al., 2015).
Optical Gating in Synthetic Ion Channels : Ali et al. (2012) utilized a derivative of this compound to demonstrate optical gating in nanofluidic devices. They explored the generation of hydrophilic groups through irradiation, which is crucial for the controlled transport of ionic species (Ali et al., 2012).
Synthesis of Iminosugar Nucleosides : Hassan et al. (2004) described a method to synthesize iminosugar nucleosides using a pyren-1-yl-pyrrolidin-3-ol derivative. This study is significant for understanding the chemistry of sugar analogues and their potential applications (Hassan et al., 2004).
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) explored the use of a compound structurally related to 2,5-dioxopyrrolidin-1-yl)butanoic acid as a nonpeptidic αvβ6 integrin inhibitor, potentially useful in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate | |
CAS RN |
114932-60-4 | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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